2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19BrN4O3S and its molecular weight is 451.34. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Design
Chemical synthesis and molecular design studies often explore the reactivity of complex molecules under various conditions to create new compounds with potential biological or industrial applications. For instance, the synthesis of imidazopyridine- and purine-thioacetamide derivatives has been investigated for their potential as PET tracers in imaging studies, highlighting the relevance of such compounds in the development of diagnostic tools (Gao, Wang, & Zheng, 2016). Similarly, the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives and their anticonvulsant activity showcase the therapeutic potential of molecules containing the imidazole ring, underscoring the importance of chemical synthesis in drug discovery (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Antifungal Research
Research into antimicrobial and antifungal agents is crucial in addressing the global challenge of drug-resistant infections. Novel compounds such as imidazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the ongoing need for new agents in this field. For example, the synthesis and evaluation of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antimicrobial and antifungal activities highlight the potential of these compounds in combating microbial infections (Lamani, Shetty, Kamble, & Khazi, 2009).
Anticancer Research
The search for new anticancer agents is a significant area of scientific research, with the synthesis of compounds like imidazole derivatives showing promise in this domain. Studies have synthesized and evaluated the anticancer activity of thiazole derivatives, offering insights into their potential use in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). These investigations contribute to the understanding of how novel compounds can be leveraged to develop effective cancer therapies.
Antiprotozoal and Antioxidant Studies
Research into antiprotozoal and antioxidant compounds is vital for developing treatments for parasitic infections and conditions caused by oxidative stress. Novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity, showcasing the potential of these compounds in treating diseases caused by protozoan parasites (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004). Additionally, studies on coordination complexes constructed from pyrazole-acetamide derivatives have explored their antioxidant activity, further illustrating the diverse applications of novel chemical compounds in addressing health-related challenges (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3S/c1-12-9-16(22-26-12)21-17(24)11-27-18-20-10-15(23(18)7-8-25-2)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFLXLFEGKVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.